Cas no 42466-50-2 (Thiophene-3-carbaldehyde Oxime)

Thiophene-3-carbaldehyde Oxime is a heterocyclic organic compound featuring a thiophene ring substituted with a formyl oxime functional group at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The oxime moiety enhances its utility in nucleophilic addition and condensation reactions, while the thiophene scaffold contributes to electron-rich properties, facilitating further functionalization. Its stability and well-defined structure make it suitable for research applications, particularly in the development of bioactive molecules and ligand design for metal-catalyzed processes.
Thiophene-3-carbaldehyde Oxime structure
42466-50-2 structure
商品名:Thiophene-3-carbaldehyde Oxime
CAS番号:42466-50-2
MF:C5H5NOS
メガワット:127.1643
MDL:MFCD00151853
CID:89512
PubChem ID:9582358

Thiophene-3-carbaldehyde Oxime 化学的及び物理的性質

名前と識別子

    • Thiophene-3-carboxaldoxime
    • N-(thiophen-3-ylmethylidene)hydroxylamine
    • Thiophene-3-carbaldehyde oxime
    • THIOPHENE-3-CARBOXALDEHYDE OXIME
    • Thiophene-3-aldoxime
    • (NE)-N-(thiophen-3-ylmethylidene)hydroxylamine
    • MFCD00151853
    • 148134-23-0
    • LS-04247
    • 42466-50-2
    • 3-Thiophenecarboxaldehyde,oxime,(E)-(9CI)
    • AKOS005174013
    • (E)-thiophene-3-carbaldehyde oxime
    • (E)-N-[(thiophen-3-yl)methylidene]hydroxylamine
    • STK897864
    • (E)-N-hydroxy-1-(thiophen-3-yl)methanimine
    • ALBB-013613
    • 3-thiophenecarboxaldehyde, oxime
    • Thiophene-3-carbaldehyde Oxime
    • MDL: MFCD00151853
    • インチ: InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+
    • InChIKey: CPCZUXSHORSJIZ-ZZXKWVIFSA-N
    • ほほえんだ: O/N=C/C1C=CSC=1
    • BRN: 108818

計算された属性

  • せいみつぶんしりょう: 127.00900
  • どういたいしつりょう: 127.00918496g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 94.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 60.8Ų

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.26
  • ゆうかいてん: 121-122°C
  • ふってん: 212.8°Cat760mmHg
  • フラッシュポイント: 82.5°C
  • 屈折率: 1.607
  • PSA: 60.83000
  • LogP: 1.55620
  • ようかいせい: 未確定

Thiophene-3-carbaldehyde Oxime セキュリティ情報

  • セキュリティの説明: S22-S24/25
  • ちょぞうじょうけん:(BD153969)
  • 危険レベル:IRRITANT

Thiophene-3-carbaldehyde Oxime 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-3-carbaldehyde Oxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T221735-1g
Thiophene-3-carbaldehyde Oxime
42466-50-2
1g
$546.00 2023-05-17
Key Organics Ltd
LS-04247-0.5G
(E)-N-[(thiophen-3-yl)methylidene]hydroxylamine
42466-50-2 >95%
0.5g
£251.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032500-5g
Thiophene-3-carbaldehyde oxime
42466-50-2 98%
5g
¥IJĠŎĠ 2023-07-25
TRC
T221735-25mg
Thiophene-3-carbaldehyde Oxime
42466-50-2
25mg
$75.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-264428-1 g
Thiophene-3-carboxaldehyde oxime,
42466-50-2
1g
¥474.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-264428A-5 g
Thiophene-3-carboxaldehyde oxime,
42466-50-2
5g
¥1,865.00 2023-07-11
TRC
T221735-250mg
Thiophene-3-carbaldehyde Oxime
42466-50-2
250mg
$150.00 2023-05-17
Matrix Scientific
063507-500mg
Thiophene-3-carbaldehyde oxime
42466-50-2
500mg
$126.00 2023-09-10
A2B Chem LLC
AB79681-500mg
Thiophene-3-carbaldehyde oxime
42466-50-2 >95%
500mg
$412.00 2023-12-30
A2B Chem LLC
AB79681-1g
Thiophene-3-carbaldehyde oxime
42466-50-2 95%
1g
$159.00 2024-04-20

Thiophene-3-carbaldehyde Oxime 関連文献

Thiophene-3-carbaldehyde Oximeに関する追加情報

Thiophene-3-carbaldehyde Oxime (CAS No. 42466-50-2): A Comprehensive Overview in Modern Chemical Biology

Thiophene-3-carbaldehyde Oxime, identified by the Chemical Abstracts Service Number (CAS No.) 42466-50-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural and functional properties. This compound belongs to the class of oximes, which are well-known for their role as intermediates in organic synthesis and pharmacological applications. The presence of both a thiophene ring and an aldehyde oxime functionality makes it a particularly intriguing molecule for researchers exploring novel therapeutic agents and synthetic methodologies.

The< strong> thiophene moiety, a five-membered aromatic ring containing sulfur, is a key structural feature that contributes to the unique electronic and steric properties of this compound. Thiophenes and their derivatives have been extensively studied for their potential in pharmaceuticals, agrochemicals, and materials science. The aldehyde oxime group, on the other hand, introduces reactivity that allows for further functionalization, making it a valuable building block in synthetic chemistry. The combination of these features positions Thiophene-3-carbaldehyde Oxime as a promising candidate for various applications, including the development of new drugs and advanced materials.

In recent years, there has been a surge in research focused on the pharmacological properties of< strong> Thiophene-3-carbaldehyde Oxime . Its ability to interact with biological targets such as enzymes and receptors has made it a subject of interest for drug discovery efforts. Specifically, studies have explored its potential as an intermediate in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The< strong> aldehyde oxime group is particularly noteworthy, as it can participate in various chemical reactions that are conducive to the development of complex molecular architectures.

One of the most compelling aspects of< strong> Thiophene-3-carbaldehyde Oxime is its role in medicinal chemistry. Researchers have leveraged its structural framework to design molecules that mimic natural products or target specific disease pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in cancer progression or to modulate immune responses. The< strong> thiophene ring's stability and electronic characteristics make it an ideal scaffold for such applications, while the oxime group provides additional opportunities for chemical modification.

The synthesis of< strong> Thiophene-3-carbaldehyde Oxime has also been optimized to enhance yield and purity, ensuring that researchers have access to high-quality material for their studies. Modern synthetic techniques, including catalytic processes and green chemistry principles, have been employed to develop more efficient and environmentally friendly methods for producing this compound. These advancements not only facilitate research but also contribute to the broader goal of sustainable chemical manufacturing.

In addition to its pharmaceutical applications, Thiophene-3-carbaldehyde Oxime has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to incorporate this compound into functional materials could lead to innovations in display technologies and renewable energy solutions. Furthermore, its compatibility with other organic molecules suggests potential uses in polymer chemistry and coatings.

The future prospects of< strong> Thiophene-3-carbaldehyde Oxime are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of its properties grows, so does its potential to contribute to advancements across multiple scientific disciplines. Whether used as a building block for drug development or as an active component in advanced materials, this compound represents a significant asset in modern chemical biology.

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